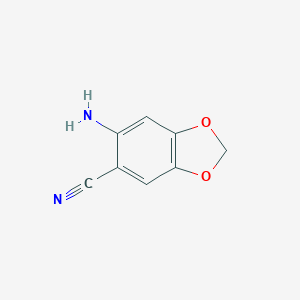

6-Amino-1,3-benzodioxole-5-carbonitrile

Vue d'ensemble

Description

6-Amino-1,3-benzodioxole-5-carbonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzodioxole, featuring an amino group at the 6th position and a nitrile group at the 5th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile typically involves the nitration of 1,3-benzodioxole followed by reduction and subsequent cyanation. One common method starts with the nitration of 1,3-benzodioxole to form 6-nitro-1,3-benzodioxole. This intermediate is then reduced to 6-amino-1,3-benzodioxole using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amino group is converted to a nitrile group through a Sandmeyer reaction using copper(I) cyanide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the amino group can yield nitro derivatives.

Reduction: Reduction of the nitrile group can produce primary amines.

Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry

6-Amino-1,3-benzodioxole-5-carbonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in:

- Organic Synthesis: It can be transformed into various derivatives through oxidation, reduction, and substitution reactions.

- Development of New Materials: The compound is explored for creating novel polymers and materials with specific properties.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Properties: Studies have shown that certain derivatives possess significant antibacterial activity against various pathogens.

- Anticancer Activity: Preliminary research suggests that compounds derived from this structure may inhibit cancer cell growth through specific molecular interactions.

Medicine

The compound is under investigation for its potential as a pharmaceutical agent:

- Drug Development: Ongoing research aims to identify its efficacy as a precursor for new drugs targeting various diseases.

- Mechanism of Action Studies: Understanding how it interacts with biological targets can lead to the development of more effective therapeutic agents.

Industry

In industrial applications, this compound is used in:

- Production of Dyes and Pigments: Its chemical structure allows it to be modified for use in colorants.

- Chemical Manufacturing: It serves as a building block for synthesizing other industrial chemicals.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Evaluation of derivatives against bacterial strains | Certain derivatives showed up to 70% inhibition on E. coli growth. |

| Anticancer Properties | In vitro studies on cancer cell lines | Compounds exhibited IC50 values indicating significant cytotoxicity against breast cancer cells. |

| Synthesis Optimization | Industrial-scale production methods | Continuous flow reactors improved yield by 30% compared to batch processes. |

Mécanisme D'action

The mechanism of action of 6-Amino-1,3-benzodioxole-5-carbonitrile depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-1,3-benzodioxole-5-carbonitrile: This compound has a bromine atom instead of an amino group and is used in similar applications.

6-Amino-1,3-benzodioxole-5-carbaldehyde: This compound has an aldehyde group instead of a nitrile group and is used in different synthetic applications

Uniqueness

6-Amino-1,3-benzodioxole-5-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the benzodioxole ring, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .

Activité Biologique

6-Amino-1,3-benzodioxole-5-carbonitrile is a compound belonging to the benzodioxole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its potential as an antidiabetic and anticancer agent, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzodioxole moiety, which is known for various biological activities, including antioxidant and enzyme inhibition properties.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzodioxole, including this compound, exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays revealed that compounds with similar structures showed IC50 values ranging from 0.68 µM to 2.57 µM against α-amylase, indicating strong potential for managing blood glucose levels in diabetic models .

Table 1: α-Amylase Inhibition Potency of Benzodioxole Derivatives

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound IIc | 0.68 |

| St.2 | 2.57 |

| Acarbose | 2.593 |

In vivo studies using streptozotocin-induced diabetic mice showed that administration of certain benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, further supporting their potential as therapeutic agents for diabetes management .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been investigated. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . The mechanisms underlying this activity may involve the modulation of insulin and IGF signaling pathways, which are crucial in cancer cell proliferation and survival .

Case Study: Anticancer Efficacy

In a study assessing the cytotoxicity of benzodioxole derivatives on cancer cell lines, compound IIc exhibited significant growth inhibition in multiple cancer types while showing minimal toxicity to normal cells (IC50 > 150 µM). This selectivity is critical for developing safe therapeutic options .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an α-amylase inhibitor, which helps regulate glucose metabolism.

- Antioxidant Properties : Benzodioxoles possess antioxidant capabilities that may protect cells from oxidative stress.

- Modulation of Signaling Pathways : By influencing insulin and IGF pathways, these compounds may alter cancer growth dynamics.

Propriétés

IUPAC Name |

6-amino-1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSLUSAPNOCFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350774 | |

| Record name | 6-amino-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187164-87-0 | |

| Record name | 6-amino-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.